(OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Overview
Description
(OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an oxolane ring, a methoxyphenyl group, and a tetrahydropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of oxolane-2-carboxylic acid with 2-methoxyphenyl acetic acid under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and oxolane-containing molecules. Examples are:
- 4-(2-Methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
- Oxolane-2-carboxylic acid derivatives
Uniqueness
What sets (OXOLAN-2-YL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12-18(19(22)25-11-13-6-5-9-24-13)15(10-17(21)20-12)14-7-3-4-8-16(14)23-2/h3-4,7-8,13,15H,5-6,9-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVWCQKUKGIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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